![molecular formula C10H10N4 B1493040 6-シクロブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリル CAS No. 2098092-90-9](/img/structure/B1493040.png)

6-シクロブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリル

説明

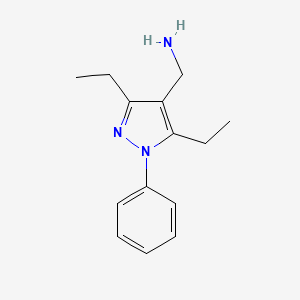

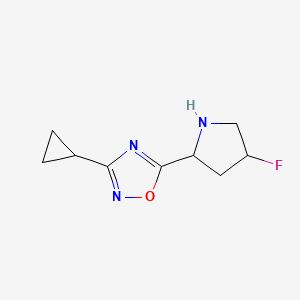

“6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” is a chemical compound with the molecular formula C10H10N4 . It belongs to the class of imidazopyrazole derivatives.

Molecular Structure Analysis

The molecular structure of “6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” consists of a cyclobutyl group attached to the 6-position of an imidazo[1,2-b]pyrazole ring, with a carbonitrile group attached to the 7-position .

Physical and Chemical Properties Analysis

The physical and chemical properties of “6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile” are not fully detailed in the retrieved sources. It has a molecular weight of 203.28 g/mol .

科学的研究の応用

医薬用途: インドールの非古典的等電子体

6-シクロブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリルの構造は、インドールの潜在的な非古典的等電子体となっています . この特性は、医薬品設計において特に価値があり、インドールを置換して医薬品化合物における溶解性と代謝安定性を向上させることができます . 例えば、この化合物は、薬物プルバンセリンの等電子体を作り出し、水性媒体における溶解性を向上させています .

プッシュプル染料の開発

この化合物は、プッシュプル染料の合成における前駆体として役立ちます。 これらの染料は、プロ芳香族マロノニトリルコアを持ち、その電子特性のために重要であり、色素増感太陽電池や有機発光ダイオード(OLED)での用途に適しています .

抗菌剤

イミダゾ[1,2-b]ピラゾール骨格の生物活性は、その抗菌特性のために研究されています。 この骨格から誘導された化合物は、抗菌剤としての可能性を示しており、新しい抗生物質の開発につながる可能性があります .

抗がん研究

研究は、6-シクロブチル-1H-イミダゾ[1,2-b]ピラゾール-7-カルボニトリルの誘導体が抗がん活性を示すことを示しています。 これは、新規抗がん剤の合成における化合物の使用のための道を切り開きます .

抗炎症薬

この化合物の抗炎症特性は、新しい抗炎症薬の開発のための候補となっています。 炎症反応を調節する能力は、さまざまな炎症性疾患の治療に役立つ可能性があります .

材料科学: 電子材料

材料科学において、イミダゾ[1,2-b]ピラゾール骨格の電子特性は、新しい電子材料の開発に関心のあるものです。 これらの材料は、半導体やその他の電子部品の製造に使用することができます .

農薬用途

化合物の構造的特徴は、農薬研究において有益であり、改善された効力と安全性プロファイルを持つ新しい農薬または除草剤の開発に使用することができます .

製剤における溶解性向上

最後に、化合物の溶解性を高める能力は、製剤において重要です。 溶解性の低い薬物は、この骨格を組み込むことで恩恵を受け、より良い吸収とバイオアベイラビリティにつながります .

作用機序

Target of Action

Compounds with similar structures have been reported to interact with various therapeutic targets

Mode of Action

It’s known that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This allows for trapping reactions with various electrophiles .

Result of Action

It’s known that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media .

生化学分析

Biochemical Properties

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . Additionally, this compound can bind to certain proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical activity.

Molecular Mechanism

The molecular mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile may inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent downstream signaling. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular responses, including alterations in cell viability, proliferation, and differentiation.

Metabolic Pathways

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a significant role in the oxidation of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic reactions influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization. Additionally, binding proteins in the blood, such as albumin, can affect the distribution and bioavailability of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile. The compound’s localization and accumulation in specific tissues are crucial factors that determine its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a vital role in its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular metabolism and energy production. The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a critical determinant of its biochemical and cellular effects.

特性

IUPAC Name |

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-6-8-9(7-2-1-3-7)13-14-5-4-12-10(8)14/h4-5,7,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LABWOVHKLJECLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

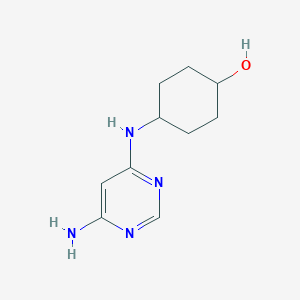

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)

![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)